1-Cyclopropyl-4-hydroxypiperidin-2-one
Description
Significance of Piperidinone Scaffolds in Organic Synthesis and Medicinal Chemistry
Piperidinone scaffolds, which are six-membered nitrogen-containing rings with a ketone functional group, are of significant interest due to their prevalence in a wide range of biologically active compounds. researchgate.net These structures serve as crucial intermediates in the synthesis of more complex piperidines, which are ubiquitous in pharmaceuticals and natural products known as alkaloids. google.comnih.gov The piperidine (B6355638) ring is a fundamental component in numerous drug classes, including analgesics, antipsychotics, and antihistamines, highlighting its importance in drug design. nih.gov
The presence of the carbonyl group in piperidones offers a reactive site for various chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks. This synthetic versatility makes piperidinones valuable building blocks for creating libraries of compounds for drug discovery screening. nih.gov Furthermore, the piperidinone ring itself can be a key pharmacophore, interacting with biological targets to elicit a therapeutic response. For instance, 3,5-bis(ylidene)-4-piperidone scaffolds are recognized as curcumin (B1669340) mimics and exhibit a range of biological activities. nih.gov
Contextualization of 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962) within Hydroxylated Piperidinone Architectures
This compound is a derivative that features several key structural motifs that are significant in medicinal chemistry. The core structure is a 2-piperidinone, also known as a δ-lactam. The substituents—a cyclopropyl (B3062369) group at the nitrogen (N1) and a hydroxyl group at the C4 position—are of particular interest.
Hydroxylated Piperidinones: The presence of a hydroxyl group, as seen in the 4-hydroxy position of this molecule, can significantly influence a compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds. These interactions are often crucial for a molecule's binding affinity and selectivity for its biological target. nih.govnih.gov The synthesis of 4-hydroxypiperidin-2-ones can be achieved with a high degree of stereocontrol, which is critical for pharmacological activity. acs.orgnih.gov For example, diastereoselective synthesis of these compounds can be accomplished via methods like copper(I)-catalyzed reductive aldol (B89426) cyclization. acs.orgnih.gov
The combination of the 4-hydroxy group and the N-cyclopropyl substituent within the 2-piperidinone scaffold suggests that this compound is a molecule designed with potential biological applications in mind, leveraging the established benefits of these structural features.
Historical Development of Synthetic Approaches to Substituted Piperidinones
The synthesis of substituted piperidinones has evolved significantly over the years, with chemists developing increasingly efficient and stereoselective methods. nih.gov Early approaches often involved multi-step sequences with harsh reaction conditions.
Modern organic synthesis has seen the advent of more sophisticated strategies for constructing the piperidinone ring. These include:
Intramolecular Cyclization: One of the most common methods involves the cyclization of acyclic precursors. For instance, iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of piperidinone intermediates. nih.gov
Multi-component Reactions (MCRs): These reactions allow for the construction of complex molecules like piperidinones in a single step from three or more starting materials. MCRs are highly atom-economical and are well-suited for generating libraries of diverse compounds for drug discovery. nih.gov
Catalytic Methods: The use of transition metal catalysts and organocatalysts has revolutionized the synthesis of piperidinones. These methods often provide high yields and excellent stereocontrol. nih.govnih.govmdpi.com For example, zinc-based catalysts have been used in the one-pot synthesis of 5-cyano-2-pyridinones. nih.govmdpi.com
Photochemical Methods: Photochemical reactions, such as the [2+2] intramolecular cycloaddition of dienes, have been employed to create bicyclic piperidinones, which can be subsequently converted to piperidines. nih.gov
The continuous development of these synthetic methodologies provides chemists with a powerful toolkit to access a wide array of substituted piperidinones, including complex structures like this compound, for further investigation in various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-4-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGVCICNLKYQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 4 Hydroxypiperidin 2 One
Retrosynthetic Analysis of 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962)
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve breaking the bonds of the piperidinone ring and the C-O bond of the hydroxyl group.
One logical disconnection is at the amide bond (C-N), which suggests a cyclization of an open-chain amino acid precursor. This precursor would already contain the cyclopropylamine (B47189) moiety and a gamma-keto acid or a related derivative. Further disconnection of the carbon skeleton could lead to simpler, commercially available starting materials.
Another approach involves disconnecting the C-C bonds of the ring. For instance, a Michael addition followed by a Dieckmann condensation is a classic strategy for forming six-membered rings. sciencemadness.org This would involve a precursor that could be assembled from smaller fragments.
Finally, the 4-hydroxyl group can be considered a late-stage introduction via functional group interconversion of a more readily available 4-piperidone (B1582916) precursor. This simplifies the initial ring-forming reactions.
De Novo Synthesis Approaches to the Piperidinone Core
The formation of the piperidinone core is a critical step in the synthesis of this compound. Several methodologies can be employed for this purpose.
Ring-Closure Strategies (e.g., intramolecular cyclization)
Intramolecular cyclization is a powerful method for the synthesis of heterocyclic compounds, including piperidinones. One common approach is the Dieckmann condensation of an appropriate amino diester. sciencemadness.org In the context of our target molecule, this would involve a precursor containing a cyclopropylamine and two ester functionalities at the appropriate positions to facilitate a 6-membered ring closure.
Another intramolecular strategy is the aza-Michael addition. whiterose.ac.uk This involves the cyclization of an amino group onto an α,β-unsaturated ester or amide. For the synthesis of this compound, a precursor with a cyclopropylamine and an appropriately positioned unsaturated carbonyl moiety would be required.
| Cyclization Strategy | Precursor Type | Key Reaction | Reference |
| Dieckmann Condensation | Amino diester | Intramolecular Claisen condensation | sciencemadness.org |
| Aza-Michael Addition | Amino α,β-unsaturated ester/amide | Intramolecular conjugate addition | whiterose.ac.uk |
Multi-Component Reaction Pathways (e.g., Ugi reactions, if applicable to similar scaffolds)
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more starting materials. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that yields highly substituted piperidones. wikipedia.org This reaction typically involves an aldehyde, a β-dicarbonyl compound, and an amine. While direct application to this compound might require modification, the principle of converging readily available starting materials is highly advantageous.
More contemporary MCRs, such as those involving Diels-Alder reactions of in situ generated 2-azadienes, have been developed for the synthesis of polysubstituted piperidones. researchgate.netthieme-connect.com These reactions demonstrate the versatility of MCRs in creating diverse piperidinone scaffolds. researchgate.netacs.org
| MCR Name | Components | Product Type | Reference |
| Petrenko-Kritschenko | Aldehyde, β-dicarbonyl, amine | Substituted 4-piperidone | wikipedia.org |
| Diels-Alder of 2-Azadienes | Aldehyde, amine equivalent, acyl chloride, dienophile | Polysubstituted piperidone | researchgate.netthieme-connect.com |
Rearrangement Reactions
Rearrangement reactions can also be employed to construct the piperidinone skeleton. For instance, the rearrangement of certain nitrogen-containing ring systems can lead to the formation of a piperidinone core. While less common as a primary strategy for this specific target, rearrangements of complex scaffolds can sometimes provide unexpected and efficient pathways to desired heterocyclic systems. acs.org
Functional Group Interconversion and Modification Strategies
Once the piperidinone core is established, the introduction of the 4-hydroxyl group is a key transformation.
Introduction of the 4-Hydroxyl Group
A common and effective strategy for introducing a hydroxyl group at the 4-position is through the reduction of a 4-piperidone precursor. The parent compound, 4-piperidone, is a well-known intermediate in chemical synthesis. wikipedia.org The N-cyclopropyl-4-piperidone precursor could be synthesized and then subjected to reduction. The choice of reducing agent is crucial to achieve the desired stereoselectivity if chiral centers are present.
A diastereoselective method for the synthesis of 4-hydroxypiperidin-2-ones has been reported via a Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones. nih.gov This approach constructs the ring and introduces the hydroxyl group in a single, stereocontrolled step.
The introduction of a hydroxyl group can also be achieved through the oxidation of a C-H bond, although this is often less selective. More controlled methods involve the use of precursors with a handle for functionalization, such as an alkene, which can be converted to the alcohol via hydroboration-oxidation or dihydroxylation. The presence of a hydroxyl group can significantly impact the molecule's properties. hyphadiscovery.com
| Method | Precursor | Reagents | Key Features | Reference |
| Reduction of Ketone | N-cyclopropyl-4-piperidone | NaBH4, LiAlH4, etc. | Stereoselectivity depends on reagent and substrate | wikipedia.org |
| Reductive Aldol Cyclization | α,β-unsaturated amide and ketone | Cu(I) catalyst | Diastereoselective, convergent | nih.gov |
| Hydroboration-Oxidation | N-cyclopropyl-1,2,3,4-tetrahydropyridine | BH3, H2O2, NaOH | Anti-Markovnikov addition | N/A |
Incorporation of the 1-Cyclopropyl Moiety
The introduction of a cyclopropyl (B3062369) group onto a molecule is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and introduce conformational constraints. iris-biotech.denih.govdigitellinc.com In the synthesis of this compound, the N-cyclopropyl moiety is a defining feature, and its installation can be achieved through several strategic approaches.
One of the most direct methods is the N-cyclopropylation of a pre-formed 4-hydroxypiperidin-2-one core. A prominent reaction for this transformation is the copper-promoted coupling of the piperidinone nitrogen with a cyclopropylating agent. Specifically, the use of cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst has proven effective for the N-cyclopropylation of various amines and anilines. rsc.org This method typically involves a copper(II) salt, a ligand such as 2,2'-bipyridine, and a base, performed under an air atmosphere. rsc.org
Table 1: Representative Conditions for Copper-Promoted N-Cyclopropylation
| Component | Role | Example Reagent |
|---|---|---|
| Substrate | Nitrogen source | 4-Hydroxypiperidin-2-one |
| Cyclopropyl Source | Electrophile precursor | Cyclopropylboronic acid |
| Catalyst | Promotes C-N bond formation | Copper(II) acetate (Cu(OAc)₂) |
| Ligand | Stabilizes copper catalyst | 2,2'-Bipyridine |
| Base | Activates the amine | Sodium carbonate (Na₂CO₃) |
Transformation of Existing Substituents
The synthesis of this compound can also be accomplished by modifying a pre-existing, suitably functionalized piperidinone scaffold. This approach relies on the transformation of acyclic or other cyclic precursors into the target structure.
A key strategy for forming the 4-hydroxypiperidin-2-one core involves a diastereoselective copper(I)-catalyzed reductive aldol cyclization. nih.gov This reaction utilizes α,β-unsaturated amides and ketones as starting materials to construct the substituted piperidinone ring in a highly stereocontrolled manner. nih.gov Once the 4-hydroxypiperidin-2-one nucleus is formed, the final transformation is the N-cyclopropylation step as described previously.
Another general method for accessing the piperidine (B6355638) core involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov A suitably substituted pyridinone could potentially be reduced to the corresponding piperidinone. This reduction can often be performed stereoselectively, providing control over the relative stereochemistry of the ring substituents. nih.gov Subsequent functionalization at the nitrogen atom would then yield the final product.
Stereoselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of pharmacologically active molecules. For this compound, the stereocenter at the C4 position bearing the hydroxyl group is a key feature. Stereoselective syntheses aim to produce a single desired stereoisomer, which can be achieved through various methods.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. While specific examples for this compound are not prevalent in the reviewed literature, analogous strategies are well-established. For instance, the use of chiral N-tert-butanesulfinyl imines has been highly successful in the diastereoselective synthesis of substituted pyrrolidines via 1,3-dipolar cycloadditions. ua.es A similar approach could be envisioned where a chiral sulfinyl group or another auxiliary is attached to the nitrogen of a precursor, guiding the stereoselective introduction of the C4-hydroxyl group before being cleaved and replaced by the cyclopropyl moiety.
Asymmetric Catalytic Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries. Organocatalysis provides a powerful tool for such transformations. For example, the synthesis of 4-hydroxypiperidin-2-ones can be approached using a combination of a proline-catalyzed asymmetric Mannich reaction followed by a copper-catalyzed reductive aldol cyclization. nih.gov The initial proline-catalyzed step establishes a key stereocenter that directs the stereochemical outcome of the subsequent cyclization.
Other catalytic systems have been developed for related heterocyclic structures and could be adapted for this synthesis. Chiral phosphoric acids have been employed to catalyze asymmetric cyclodehydration reactions, affording atropisomeric N-aryl triazoles with high enantioselectivity. nih.gov Similarly, quinine-derived urea (B33335) catalysts have been used in one-pot enantioselective routes to synthesize tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org These examples highlight the potential of chiral Brønsted acids and hydrogen-bond-donating catalysts in controlling the stereochemistry during the formation of the piperidinone ring.
Diastereoselective Transformations
Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters within a molecule. In the context of this compound, this would primarily involve controlling the orientation of the C4-hydroxyl group relative to other potential substituents on the ring.
As previously mentioned, the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides is a highly diastereoselective method for preparing 4-hydroxypiperidin-2-ones. nih.gov This reaction sets the relative stereochemistry of the hydroxyl group and any other substituent introduced from the ketone starting material. Furthermore, the stereoselective hydrogenation of an unsaturated piperidinone precursor, such as a dihydropyridinone, can be used to establish a cis- or trans-configuration between substituents on the ring, depending on the catalyst and reaction conditions employed. nih.gov Sequential annulation reactions, such as a [4 + 2]/[2 + 1] process reported for cyclopropane-fused tetrahydroquinolines, also demonstrate how multiple bonds and stereocenters can be formed with high diastereoselectivity in a single sequence. nih.gov
Optimization of Synthetic Pathways and Reaction Efficiencies
Improving catalytic efficiency is another major area of optimization. This can involve designing catalysts that operate under milder conditions (e.g., lower temperatures), require lower catalyst loadings, and exhibit greater functional group tolerance. The development of palladium-catalyzed cross-coupling reactions using novel organobismuth nucleophiles that proceed at near-ambient temperatures without strong bases exemplifies this type of advancement. digitellinc.com
For large-scale production, switching from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, consistency, and throughput. researchgate.net Optimization goals can also extend beyond chemical yield to include biological outcomes. For instance, synthetic routes may be optimized to avoid the formation of reactive metabolites, which can be a consideration in drug development programs. researchgate.net
Principles of Sustainable Chemistry in the Synthesis of this compound
The application of sustainable or "green" chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can be analyzed and optimized through this lens, focusing on aspects such as atom economy, use of safer chemicals, and energy efficiency.
Atom Economy and Waste Prevention: A key principle of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. The copper(I)-catalyzed reductive aldol cyclization for the formation of the 4-hydroxypiperidin-2-one core is an example of an atom-economical reaction as it is an addition reaction where most of the atoms of the reactants are incorporated into the product. acs.org However, the subsequent N-cyclopropylation step often involves reagents and leaving groups that contribute to waste. For instance, traditional N-alkylation methods might use cyclopropyl halides, leading to the formation of salt byproducts.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The synthesis of the 4-hydroxypiperidin-2-one core utilizes a copper(I) catalyst, which is a significant advantage over methods that might require stoichiometric amounts of a reagent to induce cyclization. acs.org For the N-cyclopropylation step, copper-catalyzed methods using cyclopropylboronic acid have been developed for various amines and amides. rsc.orgresearchgate.netepfl.ch These catalytic methods are preferable to stoichiometric approaches.
Use of Safer Solvents and Auxiliaries: Many organic reactions are conducted in volatile organic compounds (VOCs) that can be hazardous and environmentally damaging. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. The N-alkylation of amides and lactams has been successfully performed under solvent-free conditions, often facilitated by microwave irradiation and phase-transfer catalysts. mdpi.com Exploring such conditions for the N-cyclopropylation of the 4-hydroxypiperidin-2-one intermediate would be a significant step towards a more sustainable process.
Renewable Feedstocks and Reaction Media: While the immediate precursors for the synthesis of this compound are not directly derived from biomass, there is a growing interest in producing key chemical building blocks from renewable resources. Furthermore, the use of greener reaction media, such as propylene (B89431) carbonate for N-alkylation, presents a more sustainable alternative to traditional solvents. mdpi.com
Chemical Reactivity and Derivatization of 1 Cyclopropyl 4 Hydroxypiperidin 2 One
Transformations Involving the 4-Hydroxyl Group
The secondary hydroxyl group at the C4 position is a key site for functionalization, readily participating in oxidation, etherification, esterification, and nucleophilic substitution reactions.
Oxidation Reactions
The secondary alcohol of 1-cyclopropyl-4-hydroxypiperidin-2-one (B6233962) can be oxidized to the corresponding ketone, 1-cyclopropylpiperidine-2,4-dione. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent often depending on the desired reaction conditions, such as scale and sensitivity of other functional groups.
Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields. Other reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be effective.
| Oxidizing Agent | Typical Reaction Conditions | Product | Notes |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C to room temperature, CH₂Cl₂ | 1-Cyclopropylpiperidine-2,4-dione | Mild conditions, avoids over-oxidation. |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | 1-Cyclopropylpiperidine-2,4-dione | Commercially available, mild, and efficient. |
| Pyridinium Chlorochromate (PCC) | Room temperature, CH₂Cl₂ | 1-Cyclopropylpiperidine-2,4-dione | Can be used for a wide range of alcohols. |
Etherification and Esterification Reactions
The nucleophilic nature of the 4-hydroxyl group allows for the formation of ethers and esters through reactions with appropriate electrophiles.
Etherification can be achieved under basic conditions, typically using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The Williamson ether synthesis is a classic example of this type of transformation.
Esterification is readily accomplished by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. Common ester derivatives include acetates and benzoates.
| Reaction Type | Reagents | Product Example |
| Etherification | 1. NaH2. RX (e.g., CH₃I, BnBr) | 1-Cyclopropyl-4-methoxypiperidin-2-one |
| Esterification | Acyl chloride (e.g., CH₃COCl)or Anhydride ((CH₃CO)₂O), Base (e.g., Et₃N) | 1-Cyclopropyl-2-oxopiperidin-4-yl acetate (B1210297) |
Nucleophilic Substitution Reactions
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions. A variety of nucleophiles, including azides, cyanides, and halides, can then displace the leaving group to introduce new functionalities at the C4 position. These reactions often proceed with an inversion of stereochemistry if the starting material is chiral.
| Step | Reagents | Intermediate/Product | Notes |
| 1. Activation | TsCl or MsCl, Base (e.g., Pyridine) | 1-Cyclopropyl-2-oxopiperidin-4-yl tosylate/mesylate | Converts the hydroxyl into a good leaving group. |
| 2. Substitution | Nucleophile (e.g., NaN₃, NaCN, NaBr) | 4-Azido-, 4-cyano-, or 4-bromo-1-cyclopropylpiperidin-2-one | Allows for the introduction of various functional groups. |
Reactions at the Piperidinone Amide Linkage
The amide bond within the piperidinone ring is generally stable but can undergo cleavage under forcing conditions, such as strong acid or base hydrolysis, which would lead to ring-opening. However, a more synthetically useful transformation involves the generation of an N-acyliminium ion intermediate. researchgate.net This can be achieved by treatment of the 4-hydroxypiperidin-2-one with a Lewis acid or a Brønsted acid. The resulting electrophilic N-acyliminium ion is susceptible to attack by a wide range of nucleophiles, leading to the introduction of a substituent at the C5 position. qub.ac.uk This type of reaction provides a powerful method for the elaboration of the piperidinone scaffold.
Ring System Modifications and Functionalization
The N-cyclopropyl group is generally robust but can participate in ring-opening reactions under certain conditions, particularly those involving radical intermediates or strong acids. nih.govresearchgate.net For instance, treatment with certain reagents could lead to the formation of a rearranged or ring-opened product.
Furthermore, the piperidinone ring itself can be a template for constructing more complex polycyclic systems. For example, the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin has been reported, which features a spirocyclic moiety on the piperidine (B6355638) ring. While not starting from this compound, this demonstrates the potential for such modifications on the piperidinone core. beilstein-journals.org
Regioselective and Stereoselective Chemical Transformations
Many of the reactions involving this compound can be influenced by stereochemical factors, leading to regioselective and stereoselective outcomes. The diastereoselective synthesis of 4-hydroxypiperidin-2-ones has been reported, indicating that the core structure can be prepared with a degree of stereocontrol. nih.gov
Subsequent reactions on a chiral, enantiomerically pure starting material would be expected to proceed with varying degrees of stereoselectivity. For instance, the nucleophilic substitution at C4 via an SN2 mechanism would lead to an inversion of configuration. The reduction of the corresponding 4-keto derivative could also be performed stereoselectively using chiral reducing agents to favor the formation of one diastereomer of the alcohol over the other. The facial selectivity of such a reduction would be influenced by the steric and electronic properties of the N-cyclopropyl group and the piperidinone ring conformation.
Mechanistic Investigations of Key Reactions of this compound
While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, an understanding of its reactivity can be inferred from the behavior of its constituent functional groups: the N-cyclopropyl lactam, and the secondary hydroxyl group. Mechanistic insights can be drawn from analogous systems, providing a theoretical framework for its key chemical transformations.
The reactivity of the N-cyclopropyl amide moiety is of particular interest. The cyclopropyl (B3062369) group, with its unique electronic properties, can influence the stability and reactivity of the adjacent lactam ring. Studies on simpler N-cyclopropyl amides have shown that they can undergo ring-opening reactions under certain conditions, often facilitated by Lewis acids. rsc.orgresearchgate.net This suggests that the cyclopropyl group in this compound could be susceptible to cleavage under acidic conditions, potentially leading to rearrangement products. The mechanism for such a reaction is proposed to proceed through the formation of an aziridine-like intermediate. rsc.orgresearchgate.net
Furthermore, the secondary alcohol at the C4 position is a key site for various derivatization reactions, primarily oxidation and dehydration. The mechanisms for these reactions are well-established for secondary alcohols in general and can be applied to this specific molecule.
Proposed Mechanism for Oxidation of the Hydroxyl Group
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-cyclopropylpiperidine-2,4-dione, is a fundamental transformation. Common oxidizing agents for this conversion include chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent) and sulfur-based reagents (e.g., Swern oxidation).
With a chromium(VI) reagent like chromic acid (formed from CrO₃ and H₂SO₄), the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate. The alcohol oxygen attacks the chromium atom, and after a proton transfer, a chromate ester is formed. A base (often water) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond.
Proposed Mechanism for Acid-Catalyzed Dehydration
The dehydration of the hydroxyl group to form an unsaturated piperidinone, such as 1-cyclopropyl-5,6-dihydropyridin-2(1H)-one, is another plausible reaction. This transformation is typically acid-catalyzed and is expected to proceed via an E1 or E2 elimination mechanism. libretexts.orgchemistrysteps.com
In an E1 mechanism, the hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). libretexts.orgpearson.com The departure of the water molecule results in the formation of a secondary carbocation at the C4 position. A weak base (like water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon (C3 or C5), leading to the formation of a double bond. Given the potential for the nitrogen lone pair to participate, rearrangements of the carbocation intermediate could also occur.
Alternatively, under different conditions, an E2 mechanism could be favored. libretexts.orgchemistrysteps.com This would involve a concerted process where a base removes a proton from a beta-carbon while the protonated hydroxyl group leaves simultaneously, avoiding the formation of a discrete carbocation intermediate.
Proposed Mechanism for Ring-Opening of the Cyclopropyl Group
As suggested by studies on other N-cyclopropyl amides, the cyclopropyl ring is susceptible to opening under electrophilic or acidic conditions. nih.govacs.org For this compound, treatment with a Lewis acid (e.g., AlCl₃) or a strong protic acid could initiate this process. rsc.orgresearchgate.net
The reaction is theorized to begin with the coordination of the Lewis acid to the carbonyl oxygen of the lactam, enhancing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular attack from the cyclopropyl ring, leading to a bicyclic or tricyclic intermediate. Subsequent cleavage of one of the cyclopropane (B1198618) C-C bonds, driven by the release of ring strain, would result in a ring-expanded or rearranged product. The exact nature of the product would depend on which bond of the cyclopropyl group cleaves and the subsequent reaction pathways. Studies on similar systems have shown the formation of N-(2-halopropyl)amides or oxazolines, depending on the reaction conditions and nucleophiles present. rsc.orgresearchgate.net
Interactive Data Table: Proposed Key Reactions and Mechanistic Features
| Reaction | Reagents/Conditions | Key Intermediate(s) | Probable Mechanism | Product Type |
| Oxidation | PCC, Jones Reagent, etc. | Chromate ester | Elimination | Ketone |
| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Alkyloxonium ion, Carbocation | E1 or E2 Elimination | Alkene |
| Cyclopropyl Ring Opening | Lewis Acid (e.g., AlCl₃) or Strong Protic Acid | Coordinated lactam, Bicyclic/Tricyclic intermediate | Electrophilic rearrangement | Rearranged piperidinone or other heterocyclic systems |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Cyclopropyl 4 Hydroxypiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the application of one- and two-dimensional NMR techniques, a comprehensive picture of the atomic connectivity and spatial arrangement of 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962) can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The cyclopropyl (B3062369) protons would appear in the upfield region, typically between 0.5 and 1.0 ppm. The methine proton of the cyclopropyl group attached to the nitrogen would likely be found further downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the piperidinone ring would resonate at different chemical shifts depending on their proximity to the carbonyl group, the hydroxyl group, and the nitrogen atom. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is anticipated to appear as a multiplet in the range of 3.5-4.5 ppm. The protons adjacent to the carbonyl group (CH₂) would be deshielded and are expected around 2.0-2.5 ppm, while the protons adjacent to the nitrogen would also experience a downfield shift. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the lactam is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom bearing the hydroxyl group (C-OH) would resonate around 60-70 ppm. The carbons of the piperidinone ring will have distinct signals, with the carbon adjacent to the carbonyl group appearing more downfield than the others. The cyclopropyl carbons would be observed in the upfield region of the spectrum, with the methine carbon attached to the nitrogen appearing at a lower field than the methylene carbons of the cyclopropyl ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 170-180 |
| CH-OH | 3.5-4.5 | 60-70 |
| CH₂ (adjacent to C=O) | 2.0-2.5 | 30-40 |
| CH₂ (adjacent to N) | 3.0-3.5 | 45-55 |
| CH (cyclopropyl, adjacent to N) | 2.5-3.0 | 30-40 |
| CH₂ (cyclopropyl) | 0.5-1.0 | 5-15 |
| OH | Variable (broad singlet) | - |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the CH-OH proton and the adjacent CH₂ protons on the piperidinone ring. Similarly, the protons of the cyclopropyl group would show correlations among themselves.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for example, linking the predicted ¹H signal of the CH-OH group to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, a correlation between the protons on the CH₂ group adjacent to the carbonyl and the carbonyl carbon itself would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group and the cyclopropyl group.
The 4-hydroxypiperidin-2-one ring can exist in different conformations, and the substituents can have specific stereochemical relationships. The relative stereochemistry of the hydroxyl group can be investigated using NOESY experiments. For example, the presence or absence of a NOE correlation between the proton on the hydroxyl-bearing carbon and specific protons on the cyclopropyl group could indicate their relative orientation (syn or anti). Coupling constants (J-values) from the high-resolution ¹H NMR spectrum can also provide conformational information about the piperidinone ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, with a molecular formula of C₈H₁₃NO₂, the predicted exact mass of the protonated molecule [M+H]⁺ is 156.1019 g/mol . uni.lu An experimentally determined mass that is very close to this theoretical value would confirm the molecular formula.
Interactive Data Table: Predicted HRMS Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.1019 |
| [M+Na]⁺ | 178.0838 |
| [M+K]⁺ | 194.0578 |
Data sourced from PubChem. uni.lu
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for structural elucidation. The fragmentation of protonated this compound would likely proceed through several key pathways:
Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water (H₂O, 18 Da), leading to the formation of a prominent fragment ion at m/z 138.0919. uni.lu
Ring Cleavage: The piperidinone ring can undergo various cleavage reactions. Cleavage of the amide bond or other bonds within the ring would lead to characteristic fragment ions.
Loss of the Cyclopropyl Group: The cyclopropyl group could be lost as a neutral fragment or as a charged species, providing further structural information.
A proposed fragmentation pathway could involve an initial loss of water, followed by cleavage of the piperidinone ring, leading to a cascade of smaller fragment ions that can be rationalized based on the principles of mass spectral fragmentation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these methods would provide a characteristic fingerprint based on its constituent parts.
The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The lactam (cyclic amide) functionality would exhibit a strong and sharp carbonyl (C=O) stretching absorption, typically observed between 1680-1630 cm⁻¹. The exact position of this band can be influenced by ring strain and hydrogen bonding. The C-N stretching vibration of the lactam would likely appear in the 1400-1300 cm⁻¹ region.
The cyclopropyl group would present characteristic C-H stretching vibrations just above 3000 cm⁻¹, which are distinct from the aliphatic C-H stretches of the piperidine (B6355638) ring that appear just below 3000 cm⁻¹. The piperidine ring itself will contribute to a complex fingerprint region (below 1500 cm⁻¹) with various C-C stretching and CH₂ bending, scissoring, and wagging vibrations.
Raman spectroscopy, which relies on inelastic scattering of light, would complement the IR data. While the O-H stretch is typically weak in Raman, the C=O stretch of the lactam would be observable. The symmetric vibrations of the cyclopropyl and piperidine rings are often strong in the Raman spectrum, providing valuable structural information.
Table 1: Predicted Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3400-3200 (strong, broad) | Weak |
| Lactam | C=O stretch | 1680-1630 (strong, sharp) | Moderate to strong |
| Cyclopropyl | C-H stretch | ~3100-3000 | Strong |
| Piperidine | C-H stretch | ~2950-2850 | Strong |
| Lactam | C-N stretch | ~1400-1300 | Moderate |
Chiroptical Spectroscopy for Absolute Configuration Determination
The 4-hydroxy-substituted carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the absolute configuration of these chiral molecules in solution.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The lactam chromophore in this compound is expected to give rise to ECD signals corresponding to its electronic transitions, such as the n→π* and π→π* transitions.
The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be unambiguously assigned. arxiv.org
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov VCD provides stereochemical information from the vibrational transitions of the molecule. wikipedia.org One of the key advantages of VCD is the large number of vibrational bands, which provides a rich source of stereochemical information. nih.gov
For this compound, VCD signals would be expected for the stretching and bending modes of the chiral center and its surrounding functional groups. The comparison of the experimental VCD spectrum with that calculated using ab initio methods for one of the enantiomers allows for a reliable determination of the absolute configuration. americanlaboratory.com VCD has been successfully applied to determine the absolute configuration of various chiral molecules, including lactams. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful and definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com If a suitable single crystal of this compound can be obtained, this method would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The analysis would reveal the conformation of the six-membered piperidinone ring. Based on studies of similar piperidine derivatives, a chair or a distorted chair conformation is expected. iucr.orgiucr.org The positions of the cyclopropyl and hydroxyl substituents (axial or equatorial) would be unequivocally determined. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the lactam carbonyl oxygen, which are crucial for understanding the supramolecular structure.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methylazetidin-2-one |
| 4-methylazetidin-2-one |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one |
| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione |
Computational and Theoretical Investigations of 1 Cyclopropyl 4 Hydroxypiperidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These methods could provide significant insights into the behavior of 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962).
Electronic Structure and Reactivity Descriptors
A DFT analysis of this compound would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
From these orbital energies, various reactivity descriptors can be calculated to predict the compound's chemical behavior. These descriptors provide a quantitative measure of different aspects of reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Significance | Predicted Value (Arbitrary) |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. | 7.5 eV |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. | 1.2 eV |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. | 4.35 eV |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. | 3.15 eV |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.159 eV-1 |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. | 3.00 eV |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational data for this compound was found.
Spectroscopic Property Prediction
DFT calculations are also instrumental in predicting various spectroscopic properties. For this compound, these calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The predicted vibrational frequencies from IR and Raman spectra can be correlated with experimental data to confirm the molecular structure. Similarly, calculated NMR chemical shifts for 1H and 13C atoms can aid in the interpretation of experimental NMR spectra, helping to assign specific peaks to individual atoms within the molecule.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperidinone ring and the orientation of the cyclopropyl (B3062369) and hydroxyl groups mean that this compound can exist in multiple conformations. A conformational analysis would identify the most stable, low-energy arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
The results of a conformational analysis are often visualized using a Potential Energy Surface (PES). A PES is a multidimensional plot that shows the energy of the molecule as a function of its geometric parameters (e.g., bond angles and dihedral angles). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. Identifying the global minimum on the PES would reveal the most stable conformation of the molecule under a given set of conditions.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. In an MD simulation, the motion of each atom is calculated based on a force field, providing a trajectory of the molecule's movements. This would allow for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water.
Reaction Mechanism Studies through Computational Modeling
Computational modeling can be a powerful tool to elucidate potential reaction mechanisms involving this compound. For instance, if this molecule were to undergo a specific chemical transformation, computational methods could be used to map out the entire reaction pathway. This would involve identifying the structures of the reactants, products, any intermediates, and the transition states that connect them.
In Silico Studies of Interactions with Macromolecular Targets (Focus on binding modes)
Given the prevalence of the piperidinone scaffold in medicinal chemistry, in silico studies could be used to investigate the potential interactions of this compound with various macromolecular targets, such as enzymes or receptors. Molecular docking is a common technique used for this purpose.
In a molecular docking study, the compound would be computationally "placed" into the binding site of a target protein. The docking algorithm would then explore different orientations and conformations of the molecule within the binding site to predict the most favorable binding mode. The output of a docking simulation typically includes a binding affinity score, which estimates the strength of the interaction, and a detailed visualization of the binding pose. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Cyclopropyl 4 Hydroxypiperidin 2 One Analogs
Rational Design and Synthesis of 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962) Analogs
The development of analogs based on the this compound scaffold is a testament to the power of rational drug design. The primary therapeutic goal is the inhibition of Factor XIa, a serine protease that plays a crucial role in the amplification of the intrinsic pathway of blood coagulation. nih.govnih.gov Inhibiting FXIa is an attractive strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.govresearchgate.net
The design strategy for these analogs often revolves around a central piperidin-2-one core, which serves as a rigid scaffold to orient key pharmacophoric elements for optimal interaction with the FXIa active site. The synthesis of these analogs typically involves multi-step sequences that allow for the systematic introduction of various substituents at different positions of the piperidinone ring. This modular approach enables a thorough exploration of the structure-activity landscape.
A common synthetic route might involve the initial construction of the substituted piperidin-2-one ring, followed by the introduction of the cyclopropyl (B3062369) group at the N1 position. Subsequent modifications can be made to introduce diversity at other positions, such as the 4-hydroxy group, to fine-tune the compound's properties.
Identification of Key Structural Features for Desired Chemical Properties
Through extensive SAR studies, researchers have identified several key structural features of this compound analogs that are critical for their inhibitory potency and selectivity against FXIa. These features are meticulously optimized to enhance interactions with specific pockets within the enzyme's active site.
The N-cyclopropyl group is a recurring motif in this class of inhibitors. This small, rigid ring system is believed to confer a favorable conformation to the molecule, allowing it to fit snugly into the binding pocket of FXIa.
The piperidin-2-one core acts as the central scaffold. Modifications to this ring, such as the introduction of substituents or alterations in its stereochemistry, can significantly impact the compound's activity. The carbonyl group of the lactam is often a key hydrogen bond acceptor.
The 4-hydroxy group provides a crucial interaction point. It can act as a hydrogen bond donor or acceptor, forming a critical connection with amino acid residues in the active site. The stereochemistry at this position is often paramount for optimal binding.
Substituents at other positions of the piperidinone ring are systematically varied to probe different regions of the FXIa active site. For example, aryl or heteroaryl groups are often introduced to occupy the S1 and S4 pockets of the enzyme, which are known to be important for substrate recognition. The nature and substitution pattern of these aromatic rings are critical determinants of both potency and selectivity.
Conformational Restriction and Flexibility in Analog Design
The three-dimensional shape of a molecule is a critical factor in its ability to bind to a biological target. In the design of this compound analogs, a delicate balance between conformational restriction and flexibility is sought to maximize binding affinity and selectivity.
The piperidin-2-one ring itself provides a degree of conformational rigidity, which helps to pre-organize the key binding motifs in a favorable orientation for interaction with FXIa. This reduces the entropic penalty of binding, leading to higher affinity. The N-cyclopropyl group further restricts the rotational freedom around the nitrogen atom, contributing to a more defined molecular shape.
However, a certain degree of flexibility is also desirable to allow the molecule to adapt to the specific contours of the enzyme's active site. This is often achieved through the introduction of flexible linkers between the piperidinone core and peripheral substituents. For instance, an ether or a short alkyl chain connecting an aromatic ring to the scaffold can allow the aromatic group to find its optimal position within a binding pocket. Computational modeling and conformational analysis are invaluable tools in predicting and understanding the conformational preferences of these analogs.
Exploration of Isosteric and Bioisosteric Replacements
For example, the 4-hydroxy group on the piperidinone ring could be replaced with other hydrogen bond donors or acceptors, such as an amino or a methoxy (B1213986) group, to probe the specific requirements of the enzyme's active site. Similarly, the lactam carbonyl could be replaced with a bioisosteric equivalent to modulate its electronic properties and hydrogen bonding capacity.
The aromatic substituents are also common targets for bioisosteric replacement. A phenyl ring, for instance, might be replaced with a pyridine (B92270) or a thiophene (B33073) ring to alter the molecule's polarity, metabolic stability, and potential for specific interactions within the binding pocket. The strategic use of bioisosteres can lead to the discovery of analogs with superior drug-like properties. rsc.org
In Vitro Biological Activity Evaluation of Analogs
The biological activity of the newly synthesized this compound analogs is assessed through a battery of in vitro assays. These assays are designed to measure the compound's ability to inhibit FXIa and to determine its selectivity over other related enzymes.
A primary assay is the FXIa enzyme inhibition assay , which directly measures the potency of the analogs in blocking the catalytic activity of purified human FXIa. This is typically a chromogenic or fluorogenic assay where the enzyme's ability to cleave a synthetic substrate is monitored in the presence of varying concentrations of the inhibitor. The results are usually expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
To assess selectivity, the analogs are tested against a panel of other serine proteases involved in the coagulation cascade, such as Factor Xa, thrombin, and activated protein C. High selectivity for FXIa is a key objective, as it is hypothesized to lead to a better safety profile with a reduced risk of bleeding. mdpi.comnih.gov
The following table provides a hypothetical representation of in vitro data for a series of this compound analogs, illustrating the impact of structural modifications on FXIa inhibition and selectivity.
| Compound | R1 Substituent | FXIa IC50 (nM) | Factor Xa IC50 (nM) | Thrombin IC50 (nM) |
| 1 | Phenyl | 50 | >10000 | >10000 |
| 2 | 4-Chlorophenyl | 15 | >10000 | >10000 |
| 3 | 4-Fluorophenyl | 25 | >10000 | >10000 |
| 4 | Pyridin-2-yl | 10 | >10000 | >10000 |
| 5 | Thiophen-2-yl | 30 | >10000 | >10000 |
This data is illustrative and does not represent actual experimental results.
Applications of 1 Cyclopropyl 4 Hydroxypiperidin 2 One As a Synthetic Building Block
Utilization in the Total Synthesis of Complex Natural Products
The piperidine (B6355638) skeleton is a ubiquitous motif in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. nih.govportico.org Piperidin-2-one (δ-valerolactam) rings, as present in 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962), serve as crucial intermediates in the construction of these complex nitrogen-containing heterocycles. nih.govportico.org
The synthetic utility of piperidinone building blocks in natural product synthesis is well-documented. For instance, functionalized piperidines are key components in the synthesis of piperidine alkaloids like (-)-cassine. nih.govacs.org The synthetic strategy often involves the stereocontrolled introduction of substituents onto the piperidine ring, followed by further transformations to achieve the target natural product.
The subject compound, this compound, offers several strategic advantages for such synthetic campaigns. The hydroxyl group at the C4 position provides a handle for further functionalization, such as oxidation to a ketone, inversion of stereochemistry, or displacement to introduce other substituents. The N-cyclopropyl group, while conformationally restricting the ring, can also influence the stereochemical outcome of reactions at other positions. Although no direct total syntheses employing this compound have been reported, its potential as a chiral building block for the synthesis of novel alkaloids or other complex natural products remains an area ripe for exploration.
Table 1: Examples of Piperidine Alkaloids and their Precursors
| Natural Product | Key Piperidine Intermediate | Synthetic Strategy |
|---|---|---|
| (-)-Cassine | Dihydropyridine-3-one | Intramolecular N-H insertion nih.govacs.org |
| Lepadiformine | Octahydroquinolin-7-one | Intramolecular aldol (B89426) cyclization portico.org |
Integration into Novel Pharmaceutical Scaffolds and Advanced Intermediates
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nbinno.comnih.gov Similarly, the cyclopropyl (B3062369) group is a valuable moiety in drug design, often introduced to enhance metabolic stability, improve potency, or modulate the conformational properties of a molecule. mdpi.com The combination of these two features in this compound makes it an attractive starting point for the development of novel pharmaceutical scaffolds and advanced intermediates. nbinno.comnih.govmdpi.comnih.gov
The synthesis of (2-cyclopropoxyphenyl)piperidine derivatives as selective alpha 1a and alpha 1d adrenergic receptor antagonists highlights the pharmaceutical relevance of the cyclopropyl-piperidine combination. nih.gov Furthermore, N-substituted piperidine derivatives are actively being investigated for various therapeutic applications, including antiviral agents. mdpi.com
While direct incorporation of this compound into a marketed drug is not documented, its potential as an intermediate is significant. For example, it could serve as a precursor for more complex molecules in drug discovery programs. The hydroxyl group can be used to attach various side chains or to form ethers and esters, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. nbinno.com The lactam functionality can also be reduced to the corresponding piperidine, providing access to a different class of compounds. The development of an optimized synthesis for key pharmaceutical intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate from a piperidone starting material underscores the industrial importance of such building blocks. researchgate.net
Table 2: Selected Pharmaceutical Agents Containing Piperidine or Cyclopropyl Moieties
| Drug Name | Therapeutic Class | Key Structural Moiety |
|---|---|---|
| Methylphenidate | CNS Stimulant | Piperidine nih.gov |
| Fentanyl Analogs | Narcotic Analgesics | Piperidine researchgate.netgoogle.com |
| Alogliptin Analogs | DPP-4 Inhibitor | Piperidine beilstein-journals.org |
Role in the Development of Catalytic Ligands or Reagents
Nitrogen-containing heterocycles are fundamental components of many chiral ligands used in asymmetric catalysis. The rigid framework and the presence of heteroatoms for metal coordination make them ideal candidates for inducing stereoselectivity in chemical transformations. While there are no specific reports of this compound being used as a catalytic ligand, its structure suggests potential in this area.
The piperidine backbone could be modified to incorporate phosphine, amine, or other coordinating groups. The inherent chirality of the molecule, if resolved into its enantiomers, could be exploited for asymmetric catalysis. For instance, the hydroxyl group could be used as an anchoring point for the attachment of a catalytically active metal complex. The N-cyclopropyl group would likely play a role in defining the steric environment around the metal center, which is crucial for achieving high enantioselectivity.
The development of zinc(II)-mediated formation of amidines using piperidine and piperazine (B1678402) analogs demonstrates the role of such heterocycles in facilitating catalytic reactions. rsc.org Although this example does not involve the title compound directly, it illustrates the potential of piperidine derivatives to participate in and influence catalytic cycles.
Contribution to Advanced Organic Synthesis Methodologies
The unique combination of functional groups in this compound presents opportunities for its use in the development of novel organic synthesis methodologies. The strained cyclopropyl ring, the nucleophilic/electrophilic nature of the lactam, and the versatile hydroxyl group can all be exploited in new reaction discovery.
For example, the rhodium-catalyzed C-H functionalization of N-Boc-piperidine demonstrates a modern approach to selectively introduce substituents onto the piperidine ring. nih.gov Similar strategies could potentially be applied to this compound to achieve site-selective functionalization. The presence of the N-cyclopropyl group might direct such reactions to specific positions on the piperidine ring.
Furthermore, the development of multi-component reactions for the synthesis of substituted piperidines showcases the efficiency of modern synthetic methods in constructing this important heterocyclic core. researchgate.net this compound itself could be a product of such a reaction or a substrate for further transformations in the development of new synthetic cascades. The reactivity of the lactam could be harnessed in ring-opening reactions to generate functionalized amino acids or in cycloaddition reactions to build more complex polycyclic systems.
Emerging Research Frontiers and Future Perspectives for 1 Cyclopropyl 4 Hydroxypiperidin 2 One
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, scalability, and safety. These technologies are increasingly being applied to the synthesis of complex molecules and active pharmaceutical ingredients. However, there is currently no specific published research detailing the synthesis of 1-Cyclopropyl-4-hydroxypiperidin-2-one (B6233962) using these advanced methods. While the synthesis of other cyclopropane-containing molecules and various heterocyclic compounds has been successfully demonstrated in flow reactors, the specific reaction kinetics and parameter optimization for this particular piperidinone derivative have not been reported. The development of a continuous flow process would necessitate studies on reaction time, temperature, stoichiometry, and solvent effects, for which no data is currently available.
Application of Advanced Machine Learning in Synthetic Pathway Design
Machine learning and artificial intelligence are revolutionizing retrosynthetic analysis and the design of novel synthetic routes. These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose entirely new pathways to target molecules. For this compound, however, there are no published examples of machine learning models being trained or utilized to design its synthesis. The application of such models would require a substantial dataset of reactions involving similar cyclopropyl-piperidinone scaffolds, which does not appear to be available. The development of a predictive model for this compound would be a novel research endeavor.
Exploration of Unconventional Reactivity Patterns and Chemical Space
The unique combination of a cyclopropyl (B3062369) group, a hydroxyl moiety, and a lactam ring in this compound suggests the potential for interesting and unconventional reactivity. The strained cyclopropyl ring could participate in various ring-opening or rearrangement reactions, while the hydroxyl and lactam functionalities offer sites for a range of chemical transformations. However, detailed studies exploring these reactivity patterns have not been documented. Understanding the specific chemical behavior of this molecule under various conditions is crucial for its potential application as a building block in medicinal chemistry or materials science, but this remains an unexplored area of research.
Development of Hybrid Materials Incorporating the Piperidinone Moiety
The incorporation of functional organic molecules into inorganic or polymeric matrices can lead to the development of hybrid materials with unique properties. The piperidinone moiety, with its potential for hydrogen bonding and other intermolecular interactions, could be a candidate for creating such materials. However, there is no evidence in the scientific literature of this compound being used in the development of hybrid materials. Research in this area would first require a thorough understanding of the compound's physical and chemical properties, which, as noted, is currently lacking.
Q & A
Basic: What are the critical parameters to control during the laboratory synthesis of 1-Cyclopropyl-4-hydroxypiperidin-2-one?
Answer:
Synthesis typically involves multi-step reactions requiring precise control of:
- Temperature : Maintain 50–80°C during cyclopropanation to avoid side reactions .
- Solvent choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Reaction time : Optimize step durations (e.g., 12–24 hours for acylation) to maximize yield .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- GHS hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (STOT SE 3) .
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for handling solids or solutions .
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can reaction conditions be optimized to enhance cyclopropanation efficiency in this compound?
Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)) to improve cyclopropane ring formation .
- Solvent gradients : Evaluate solvent polarity (e.g., dichloromethane vs. THF) to balance reaction rate and selectivity .
- Kinetic studies : Use in-situ FTIR or HPLC to monitor intermediate stability and adjust heating rates .
Advanced: Which analytical techniques are most reliable for confirming structural integrity post-synthesis?
Answer:
- NMR : H/C NMR verifies cyclopropyl proton environments (δ 0.5–1.5 ppm) and ketone carbonyl signals (δ 200–210 ppm) .
- HPLC-MS : Quantifies purity and detects trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: What spectroscopic methods are recommended for routine characterization of this compound?
Answer:
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) groups .
- GC-MS : Identify volatile byproducts using electron ionization (EI) mode, though low molecular ion intensity may require HRMS validation .
Advanced: How should researchers resolve contradictions in spectral data (e.g., low molecular ion intensity in MS)?
Answer:
- Complementary techniques : Use HRMS to confirm exact mass and NMR to cross-validate functional groups .
- Isotopic labeling : Introduce C or N labels to trace fragmentation pathways in ambiguous spectra .
Basic: What are common impurities in this compound synthesis, and how are they identified?
Answer:
- Byproducts : Unreacted cyclopropane precursors or over-acylated derivatives .
- Detection : HPLC-DAD at 254 nm or LC-MS/MS with MRM transitions .
Advanced: How are intermediates characterized in multi-step syntheses to ensure reaction progression?
Answer:
- In-situ monitoring : Use ReactIR to track ketone reduction or cyclopropanation in real-time .
- Isolation and analysis : Purify intermediates via flash chromatography and validate with H NMR before proceeding .
Basic: What methods are used to assess the purity of this compound?
Answer:
- HPLC-UV : Compare peak area ratios against certified reference standards (≥98% purity) .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies mitigate regioselectivity challenges during cyclopropanation?
Answer:
- Steric directing groups : Introduce temporary protecting groups (e.g., Boc) to guide cyclopropane ring formation .
- Computational modeling : Use DFT calculations to predict transition-state energies and optimize reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
